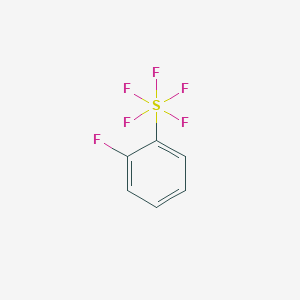

2-Fluorophenylsulfur Pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentafluoro-(2-fluorophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUHQWYOEMJKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479194 | |

| Record name | 2-Fluorophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864230-02-4 | |

| Record name | 2-Fluorophenylsulfur Pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Fluorophenylsulfur Pentafluoride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorophenylsulfur Pentafluoride

Authored by: A Senior Application Scientist

Abstract

The pentafluorosulfanyl (SF₅) group is of profound interest in medicinal chemistry, agrochemistry, and materials science, often regarded as a "super-trifluoromethyl" moiety due to its unique combination of high electronegativity, lipophilicity, and exceptional chemical stability.[1] The introduction of the SF₅ group into aromatic systems can significantly enhance the biological and material properties of molecules.[2][3] This guide provides a comprehensive technical overview of the , a key building block for accessing novel chemical entities. We will explore modern, practical synthetic methodologies, moving beyond historical routes that relied on hazardous and low-yielding reagents. Detailed experimental protocols are provided, alongside a thorough discussion of the analytical techniques required to verify the structure and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of SF₅-containing compounds.

Introduction: The Significance of the Pentafluorosulfanyl Group

The SF₅ group possesses a unique set of physicochemical properties that make it highly attractive for molecular design. It is more electronegative and more lipophilic than the benchmark trifluoromethyl (CF₃) group, a combination that is rare among functional groups.[1] These characteristics can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa of proximal functional groups in drug candidates.[3] this compound serves as a versatile reagent, enabling the introduction of both a fluorine atom and a pentafluorosulfanyl group, which are valuable modifications in the synthesis of pharmaceuticals and advanced materials.[4][5]

Historically, the synthesis of arylsulfur pentafluorides was a significant challenge, often involving dangerous reagents like elemental fluorine (F₂) or expensive ones like silver difluoride (AgF₂), which resulted in low yields and limited substrate scope.[1][6][7] The development of more practical and scalable methods has been a crucial advancement, opening the door for broader exploration and application of this "super-trifluoromethyl" group.[8]

Synthesis of this compound: A Modern Two-Step Approach

The most practical and widely adopted method for synthesizing arylsulfur pentafluorides, including the 2-fluoro derivative, is a two-step process starting from the corresponding diaryl disulfide. This strategy avoids the direct use of highly reactive and hazardous fluorinating agents by proceeding through a stable, isolable intermediate: an arylsulfur chlorotetrafluoride (ArSF₄Cl).[8][9]

The overall transformation is as follows:

-

Oxidative Chlorofluorination: The starting material, 2,2'-difluorodiphenyl disulfide, is treated with chlorine (Cl₂) in the presence of an alkali metal fluoride (e.g., potassium fluoride, KF) to form 2-fluorophenylsulfur chlorotetrafluoride (2-F-C₆H₄SF₄Cl).[10]

-

Fluoride Exchange: The intermediate SF₄Cl compound is then converted to the final SF₅ product by replacing the chlorine atom with fluorine, using a suitable fluoride source such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF).[8][9]

This method is advantageous because the reagents are more common, less hazardous, and the reaction conditions are milder, leading to higher yields and broader applicability.[9]

Logical Workflow for Synthesis

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride (Intermediate)

-

Preparation: To a dry reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, add anhydrous potassium fluoride (KF) and anhydrous acetonitrile (MeCN).

-

Starting Material: Dissolve 2,2'-difluorodiphenyl disulfide in anhydrous acetonitrile and add it to the reaction vessel.

-

Reaction: Cool the mixture in an ice bath. Slowly bubble chlorine gas (Cl₂) through the stirred suspension. The reaction is exothermic and should be controlled by the rate of chlorine addition.

-

Monitoring: Monitor the reaction progress using ¹⁹F NMR or GC-MS until the starting disulfide is fully consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the potassium salts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude 2-fluorophenylsulfur chlorotetrafluoride can be purified by vacuum distillation to yield the pure intermediate.[8]

Protocol 2: Synthesis of this compound (Final Product)

-

Preparation: In a dry, fluoride-resistant reaction vessel (e.g., Teflon or a passivated metal reactor), place the purified 2-fluorophenylsulfur chlorotetrafluoride from the previous step.

-

Fluorinating Agent: Add a fluoride source, such as zinc fluoride (ZnF₂). The use of ZnF₂ is often preferred for its ease of handling compared to anhydrous HF.[9]

-

Reaction: Heat the reaction mixture with vigorous stirring. The temperature required will depend on the specific fluoride source used but is typically in the range of 120-130 °C.[11]

-

Monitoring: The conversion of the SF₄Cl group to the SF₅ group can be effectively monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the SF₄Cl signal and the appearance of the characteristic SF₅ signals.

-

Isolation: The product, this compound, is a liquid and can be isolated directly from the reaction mixture by vacuum distillation.[11]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 864230-02-4 | [4][12] |

| Molecular Formula | C₆H₄F₆S | [4][5][12] |

| Molecular Weight | 222.15 g/mol | [4][5][12] |

| Appearance | Colorless to almost colorless clear liquid | [4][13] |

| Boiling Point | 94 °C at 120 mmHg | [4][5] |

| Purity (Typical) | ≥97% (GC) | [4][5][13] |

| Storage | Store at 2 - 8 °C | [4][5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F NMR is the most definitive technique for characterizing arylsulfur pentafluorides. The SF₅ group gives a characteristic A₄B pattern (a quintet for the four equatorial fluorines, Fₑ, and a doublet for the single axial fluorine, Fₐ) when there are no other fluorine atoms on the aromatic ring. However, in this compound, these signals will be further split by the fluorine atom on the aromatic ring (Fₐᵣ).

-

¹⁹F NMR: The spectrum is expected to show three distinct fluorine environments:

-

SF₅ (Axial F): A complex multiplet (doublet of multiplets) due to coupling with the four equatorial SF₅ fluorines and the ortho-aromatic fluorine.

-

SF₅ (Equatorial F): A complex multiplet due to coupling with the axial SF₅ fluorine and potentially smaller couplings to the aromatic fluorine.

-

Aromatic F: A multiplet due to coupling with the neighboring protons and the SF₅ group.

-

-

¹H NMR: The spectrum will show signals for the aromatic protons, with coupling patterns and chemical shifts influenced by the two strongly electron-withdrawing fluorine substituents.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons, with characteristic C-F couplings.

Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the presence of the SF₅ group, which has strong and characteristic absorption bands.

-

Key Absorptions: Strong bands are expected in the 860-910 cm⁻¹ region, which are diagnostic for the S-F stretching vibrations of the pentafluorosulfanyl group.[6] Additional strong absorptions corresponding to C-F stretching of the aromatic fluorine will also be present, typically in the 1100-1300 cm⁻¹ range.[14]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

-

Expected Ions: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 222. Fragmentation may involve the loss of fluorine atoms or the entire SF₅ group.

Table 2: Summary of Key Characterization Data

| Technique | Expected Observation |

| ¹⁹F NMR | Complex multiplets for SF₅ (axial), SF₅ (equatorial), and aromatic F. |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). |

| IR | Strong S-F stretching bands at ~860-910 cm⁻¹. Strong aromatic C-F stretching bands. |

| MS (EI) | Molecular ion peak at m/z = 222. |

| GC | A single major peak indicating high purity (≥97%). |

Conclusion

The two-step synthesis of this compound via an arylsulfur chlorotetrafluoride intermediate represents a robust and practical route for accessing this valuable chemical building block. This method overcomes the significant safety and yield limitations of older direct fluorination techniques. The identity and purity of the final product can be unequivocally confirmed through a combination of standard analytical methods, with ¹⁹F NMR and IR spectroscopy being particularly diagnostic. As the demand for advanced molecules in pharmaceuticals and materials science continues to grow, efficient access to unique building blocks like this compound is critical for enabling innovation.

References

-

ResearchGate. (n.d.). Practical methods for the synthesis of arylsulfur pentafluorides. Retrieved from [Link]

-

Al-Ktaifani, M. M., et al. (n.d.). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC. Retrieved from [Link]

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative polyfluorination of diaryl disulfide by KF and TCICA. Retrieved from [Link]

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society. Retrieved from [Link]

- Umemoto, T., & Grushin, V. (2009). Methods for producing arylsulfur pentafluorides. Google Patents.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative fluorination of S, Se and Te compounds. Retrieved from [Link]

-

Lórenz-Fonfría, V. A., & Cerdà-Cuéllar, T. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]

-

Moodie, R., et al. (2020). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI. Retrieved from [Link]

-

Ghorbani, F., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-TRIFLUOROPHENYLSULFUR-PENTAFLUORIDE. Retrieved from [Link]

-

Kanishchev, O. S., & Dolbier, W. R. Jr. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]

-

Thiehoff, C., et al. (n.d.). Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5− Salt Accessible from SF6. NIH. Retrieved from [Link]

-

Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Liu, W., et al. (n.d.). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Retrieved from [Link]

-

Kumar, P., & Singh, B. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Lim, K. S., & Lee, Y. T. (2009). Mechanistic studies on the formation of trifluoromethyl sulfur pentafluoride, SF5CF3--a greenhouse gas. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F N.M.R. spectra of heptavalent fluorides and oxide pentafluorides. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of sulfur tetrafluoride. Retrieved from [Link]

-

RSC Education. (2007). CF3SF5 - a 'super' greenhouse gas. Retrieved from [Link]

-

SpectraBase. (n.d.). PHOSPHOROUS PENTAFLUORIDE. Retrieved from [Link]

Sources

- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2010014665A1 - Methods for producing arylsulfur pentafluorides - Google Patents [patents.google.com]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of 2-pyridylsulfur pentafluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scbt.com [scbt.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluorophenylsulfur Pentafluoride

Introduction: The Emergence of a Unique Fluorinated Building Block

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention as a "super-trifluoromethyl" moiety due to its exceptional combination of properties. It possesses a greater electronegativity (Hammett constant σI: +0.55) and higher lipophilicity (Hansch hydrophobicity constant π: 1.51) than the trifluoromethyl group.[1][2] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making SF₅-substituted compounds highly sought after in drug discovery and advanced materials development.[3][4]

This guide focuses on a specific, yet highly valuable, member of this class: 2-Fluorophenylsulfur Pentafluoride. The presence of a fluorine atom ortho to the SF₅ group introduces an additional layer of complexity and synthetic utility. This substitution pattern modulates the electronic properties of the aromatic ring and presents unique opportunities for regioselective functionalization. This document serves as a technical resource for researchers, providing in-depth information on the synthesis, properties, reactivity, and handling of this versatile building block.

Physicochemical and Spectroscopic Properties

This compound is a colorless to nearly colorless liquid under standard conditions.[5][6] Its high thermal and chemical stability is a hallmark of the arylsulfur pentafluoride class of compounds.[2] A summary of its key physical and identifying properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₆S | [5][6][7] |

| Molecular Weight | 222.15 g/mol | [5][6][7] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Boiling Point | 94 °C @ 120 mmHg | [6][7] |

| Refractive Index (n20/D) | 1.42 | [6] |

| CAS Number | 864230-02-4 | [5][6] |

| MDL Number | MFCD18909664 | [6][7] |

| Purity | ≥ 97% (GC) | [5][6] |

| Storage Conditions | 2 - 8 °C, Heat Sensitive | [6] |

Spectroscopic Characterization

The structural elucidation of this compound relies on multinuclear NMR spectroscopy. The ¹⁹F NMR spectrum is particularly informative, displaying distinct signals for the aromatic fluorine and the two environments of the SF₅ group (one axial, four equatorial fluorines).

-

¹⁹F NMR: The spectrum is expected to show three signals: a multiplet for the aromatic fluorine (Ar-F ), a doublet of quintets for the single axial fluorine of the SF₅ group (F ₐₓ), and a multiplet for the four equatorial fluorines (F ₑq). The characteristic coupling between the axial and equatorial fluorines of the SF₅ group is a key diagnostic feature.

-

¹H NMR: The aromatic region will display complex multiplets corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: The spectrum will show signals for the six aromatic carbons. The carbons directly bonded to fluorine (C-F and C-S) will appear as doublets or more complex multiplets due to C-F coupling.

Synthesis Methodology: A Modern and Practical Approach

Historically, the synthesis of arylsulfur pentafluorides was hampered by low yields and the use of hazardous reagents like elemental fluorine (F₂) or expensive silver difluoride (AgF₂).[1][2] A breakthrough was the development of a practical, scalable, and significantly safer two-step method pioneered by Umemoto and colleagues.[1][8][9] This methodology, which proceeds through a stable arylsulfur chlorotetrafluoride intermediate, is the current standard for accessing this class of compounds.

The synthesis of this compound begins with the corresponding disulfide, bis(2-fluorophenyl) disulfide.

Experimental Protocol

Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride

This first step involves the oxidative chlorofluorination of the disulfide. The causality behind the choice of reagents is critical: an alkali metal fluoride (like KF or CsF) acts as the fluoride source, while excess chlorine gas serves as the oxidant. Acetonitrile is a suitable polar solvent for this transformation.

Causality: The use of excess chlorine and fluoride salt is crucial to drive the reaction past the initial arylsulfur trifluoride (ArSF₃) stage to the desired arylsulfur chlorotetrafluoride (ArSF₄Cl) product.[1] Spray-dried potassium fluoride is often preferred due to its high surface area, which enhances reactivity.[1]

Protocol:

-

To a dry fluoropolymer or glass reactor equipped with a magnetic stirrer, gas inlet, and outlet, add spray-dried potassium fluoride (16 molar equivalents relative to the disulfide).

-

Add dry acetonitrile as the solvent.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Add bis(2-fluorophenyl) disulfide (1 molar equivalent).

-

Slowly bubble excess chlorine gas (approx. 7-8 molar equivalents) through the stirred suspension over several hours, maintaining the temperature between 0 °C and room temperature.

-

Monitor the reaction by ¹⁹F NMR until the starting material is consumed and the characteristic signals for the trans-ArSF₄Cl intermediate are maximized.

-

Upon completion, purge the system with dry nitrogen to remove excess chlorine.

-

Filter the reaction mixture to remove the potassium salts.

-

The filtrate containing the crude 2-Fluorophenylsulfur Chlorotetrafluoride is carefully concentrated under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Fluorination to this compound

The second step is a halogen exchange (Cl-F exchange) reaction that converts the chlorotetrafluoride intermediate to the final pentafluoride product.[5] Various fluoride sources can be employed, with zinc difluoride (ZnF₂) being an effective and practical choice.[9]

Causality: This step leverages the thermodynamic driving force of forming a stable metal chloride to facilitate the exchange of the chlorine atom on the sulfur(VI) center for a fluorine atom. The reaction can be run neat (without solvent) if the intermediate is a liquid, which simplifies purification.[1]

Protocol:

-

In a dry fluoropolymer reactor equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line, charge the crude 2-Fluorophenylsulfur Chlorotetrafluoride from Step 1.

-

Add powdered zinc difluoride (ZnF₂, approx. 1 molar equivalent).

-

Heat the reaction mixture with stirring to approximately 120 °C.

-

Monitor the progress of the reaction by GC or ¹⁹F NMR. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated and purified by vacuum distillation.

Synthesis Workflow Diagram

Sources

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 4. Projects | Petr Beier Group [beier.group.uochb.cz]

- 5. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 9. researchrepository.ucd.ie [researchrepository.ucd.ie]

An In-Depth Technical Guide to 2-Fluorophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Unique Fluorinated Building Block

2-Fluorophenylsulfur pentafluoride (CAS Number: 864230-02-4) is a highly functionalized aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering field-proven insights for its use in research and development.

The defining feature of this molecule is the pentafluorosulfanyl (SF₅) group, a substituent often referred to as a "super-trifluoromethyl group."[3] The SF₅ group imparts unique electronic and physicochemical properties, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity.[3][4] These characteristics make it an attractive bioisosteric replacement for other functional groups in the design of novel bioactive molecules and advanced materials.[1][5] The presence of a fluorine atom at the ortho position of the phenyl ring further modulates the electronic properties and reactivity of the molecule, offering a unique scaffold for synthetic exploration.

Physicochemical Properties

This compound is a colorless to nearly colorless liquid at room temperature.[2][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 864230-02-4 | [2][6] |

| Molecular Formula | C₆H₄F₆S | [2][6] |

| Molecular Weight | 222.15 g/mol | [2][6] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 94 °C at 120 mmHg | [2][7] |

| Purity | ≥ 97% (GC) | [2][6] |

| Storage | 2 - 8 °C | [2][7] |

Synthesis and Mechanistic Insights

The practical synthesis of arylsulfur pentafluorides, including the 2-fluoro derivative, has been a significant area of research. A robust and scalable two-step method, starting from the corresponding diaryl disulfide or aryl thiol, has been established as a practical route.[3][8]

Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride

The initial step involves the oxidative chlorofluorination of bis(2-fluorophenyl) disulfide. This reaction is typically carried out by treating the disulfide with chlorine gas in the presence of an alkali metal fluoride, such as potassium fluoride (KF), in an anhydrous solvent like acetonitrile.[1][3]

The proposed mechanism for this transformation involves the initial formation of an arylsulfenyl chloride, which then undergoes a series of oxidative fluorination and chlorine addition steps to yield the arylsulfur chlorotetrafluoride intermediate.[3]

Caption: Synthesis of the chlorotetrafluoride intermediate.

Step 2: Conversion to this compound

The second step is the conversion of the 2-fluorophenylsulfur chlorotetrafluoride intermediate to the final pentafluoride product. This is achieved through a halogen exchange reaction using a suitable fluoride source.[3][9] Zinc fluoride (ZnF₂) has been shown to be an effective and practical reagent for this transformation, affording the desired product in high yield.[3] The reaction is typically conducted by heating the chlorotetrafluoride intermediate with ZnF₂.[3] For this compound, a yield of 85% has been reported for this step.[9]

Caption: Final conversion to the pentafluoride.

Experimental Protocol (General)

The following is a generalized protocol based on the established synthesis of arylsulfur pentafluorides.[1] Researchers should optimize conditions for the specific synthesis of this compound.

Step 1: Synthesis of 2-Fluorophenylsulfur Chlorotetrafluoride

-

To a suspension of bis(2-fluorophenyl) disulfide and spray-dried potassium fluoride in anhydrous acetonitrile, bubble chlorine gas at a controlled rate while maintaining the reaction temperature at or below room temperature.

-

Monitor the reaction by an appropriate method (e.g., GC or NMR) until the starting disulfide is consumed.

-

Filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude 2-fluorophenylsulfur chlorotetrafluoride by vacuum distillation.

Step 2: Synthesis of this compound

-

In a suitable reactor, combine the purified 2-fluorophenylsulfur chlorotetrafluoride and zinc fluoride.

-

Heat the mixture with stirring to the optimal reaction temperature (e.g., 120 °C).[3]

-

Monitor the progress of the reaction until completion.

-

Isolate and purify the final product, this compound, by vacuum distillation.

Spectroscopic Characterization

¹⁹F NMR Spectroscopy: This is the most informative technique for characterizing the SF₅ group. The spectrum is expected to show a characteristic AB₄ spin system for the five fluorine atoms of the SF₅ group. This consists of a quintet for the apical fluorine (Fₐ) and a doublet for the four equatorial fluorines (Fₑ). The ortho-fluorine on the phenyl ring will appear as a separate multiplet, likely coupled to the adjacent protons and potentially showing through-space coupling to the SF₅ group.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a complex multiplet pattern for the four protons on the phenyl ring, consistent with a 1,2-disubstituted benzene derivative.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the six aromatic carbons. The carbon directly attached to the SF₅ group will be significantly deshielded and will likely appear as a multiplet due to coupling with the five fluorine atoms of the SF₅ group. The other carbons will also show coupling to the aromatic fluorine atom.

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 222.0, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of fluorine atoms and potentially the entire SF₅ group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of S-F stretching vibrations, typically in the region of 800-950 cm⁻¹. Aromatic C-H and C-F stretching vibrations, as well as aromatic ring vibrations, will also be present.

Reactivity and Applications

The unique properties of the SF₅ group make this compound a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The pentafluorosulfanyl group is increasingly being explored as a bioisostere for other functional groups, such as trifluoromethyl, tert-butyl, and nitro groups, in the design of new therapeutic agents.[5] Its high lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[3][4] The ortho-fluoro substituent provides an additional point of modulation for tuning the electronic and steric properties of drug candidates.[1]

Caption: Key application areas.

Agrochemicals

Similar to its role in pharmaceuticals, the incorporation of the SF₅ group into agrochemical candidates can enhance their efficacy and metabolic stability.[1][11]

Materials Science

This compound can be used in the synthesis of advanced materials, particularly fluorinated polymers.[1][11] The introduction of the SF₅ group can impart desirable properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.

Safety and Handling

As with all fluorinated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated compounds. Its unique combination of a pentafluorosulfanyl group and an ortho-fluoro substituent provides a powerful tool for researchers in drug discovery, agrochemicals, and materials science. The established synthetic route from readily available starting materials opens the door for broader exploration of its potential in various applications. Further research into its specific reactivity and the full characterization of its spectroscopic properties will undoubtedly expand its utility in the scientific community.

References

- Ajenjo, J., Klepetářová, B., Greenhall, M., & Beier, P. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects.

- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471.

- Nature Reviews Chemistry, 1, Article number: 0032 (2017).

-

MySkinRecipes. This compound. MySkinRecipes. [Link]. Accessed January 17, 2026.

- Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides.

- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Preparation of arylsulfur chlorotetrafluorides 2a-o.

- Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare.

- Proceedings of the National Academy of Sciences, 122 (32) e2405851121 (2025).

- Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2022).

- Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481–1490.

- Nature Communic

- Choi, Y. S. (1994). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluorinated Systems.

- Case, J. R., Ray, N. H., & Roberts, H. L. (1961). 394. Sulphur chloride pentafluoride: reaction with fluoro-olefins. Journal of the Chemical Society (Resumed), 2070-2075.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]

- 11. This compound [myskinrecipes.com]

The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Arylsulfur Pentafluorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of the Pentafluorosulfanyl Era

In the landscape of synthetic chemistry and drug discovery, the introduction of fluorine-containing functional groups has consistently revolutionized the design of novel molecules with enhanced properties. Among these, the pentafluorosulfanyl (SF₅) group has emerged as a moiety of exceptional interest, often dubbed a "super-trifluoromethyl" group.[1] This in-depth guide provides a comprehensive overview of the discovery and historical development of arylsulfur pentafluorides, detailing the evolution of their synthesis and highlighting the unique characteristics that position them at the forefront of modern chemical research.

The allure of the SF₅ group lies in its remarkable combination of properties. It is significantly more electronegative and lipophilic than the well-established trifluoromethyl (CF₃) group, a combination that is rare among functional groups.[2][3] This unique electronic and steric profile imparts arylsulfur pentafluorides with high thermal and chemical stability, making them robust building blocks in the synthesis of complex molecules.[3] These attributes have profound implications for medicinal chemistry, agrochemicals, and materials science, driving the quest for efficient and practical synthetic methodologies.

The Pioneering Era: Sheppard's Breakthrough and Early Challenges

The story of arylsulfur pentafluorides begins in the early 1960s with the pioneering work of William A. Sheppard at DuPont. In a landmark 1962 publication in the Journal of the American Chemical Society, Sheppard reported the first synthesis of phenylsulfur pentafluoride.[4] The method involved the direct fluorination of diphenyl disulfide using silver(II) fluoride (AgF₂).

While groundbreaking, this initial approach was fraught with challenges. The use of the aggressive and expensive fluorinating agent, AgF₂, resulted in a meager yield of only 9%.[2][3] The harsh reaction conditions and the difficulty in handling such reactive reagents limited the scope and practicality of this method for broader applications. For years, the synthesis of arylsulfur pentafluorides remained a niche and challenging endeavor, hindering their widespread investigation.

A Paradigm Shift: The Two-Step Synthesis and the Rise of a Practical Approach

The turn of the 21st century witnessed a significant breakthrough in the synthesis of arylsulfur pentafluorides, largely driven by the work of Teruo Umemoto and colleagues. Their development of a practical and scalable two-step method revolutionized the field, making these valuable compounds readily accessible to the wider scientific community.[2][5][6][7] This modern approach, detailed in a 2012 article in the Beilstein Journal of Organic Chemistry, involves the formation of a key intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl).[2][5][6][7]

Step 1: Synthesis of Arylsulfur Chlorotetrafluorides

The first step of this elegant synthesis involves the oxidative fluorination of readily available starting materials, such as diaryl disulfides or aryl thiols. This is typically achieved by treating the sulfur-containing precursor with a combination of chlorine gas and an alkali metal fluoride, such as potassium fluoride (KF), in an appropriate solvent like acetonitrile.[2][5][6][7]

Experimental Protocol: Synthesis of Phenylsulfur Chlorotetrafluoride from Diphenyl Disulfide [5][7]

-

Materials:

-

Diphenyl disulfide

-

Potassium fluoride (spray-dried is preferable)

-

Chlorine gas

-

Anhydrous acetonitrile

-

-

Procedure:

-

To a stirred suspension of potassium fluoride (excess, e.g., 16 equivalents) in anhydrous acetonitrile, add diphenyl disulfide (1 equivalent) at 0 °C under an inert atmosphere.

-

Bubble chlorine gas (excess, e.g., 8 equivalents) through the mixture while maintaining the temperature at 0 °C. The reaction is exothermic and the rate of chlorine addition should be controlled to keep the temperature below 10 °C.

-

After the addition of chlorine is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by GC or TLC).

-

Filter the reaction mixture to remove the solid potassium salts.

-

The filtrate, containing the phenylsulfur chlorotetrafluoride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

-

Step 2: Conversion to Arylsulfur Pentafluorides

The second and final step is the conversion of the arylsulfur chlorotetrafluoride intermediate to the desired arylsulfur pentafluoride. This is accomplished by a fluoride-for-chloride exchange reaction. Several fluorinating agents can be employed for this transformation, with zinc fluoride (ZnF₂) and anhydrous hydrogen fluoride (HF) being commonly used due to their effectiveness and lower cost compared to earlier reagents.[2][5][6][7]

Experimental Protocol: Synthesis of Phenylsulfur Pentafluoride from Phenylsulfur Chlorotetrafluoride [5][7]

-

Materials:

-

Phenylsulfur chlorotetrafluoride

-

Zinc fluoride (anhydrous)

-

Anhydrous solvent (e.g., acetonitrile or a high-boiling hydrocarbon)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add phenylsulfur chlorotetrafluoride (1 equivalent) and anhydrous zinc fluoride (excess, e.g., 2-3 equivalents) to an anhydrous solvent.

-

Heat the mixture to reflux and monitor the reaction progress by GC or ¹⁹F NMR until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the zinc salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure phenylsulfur pentafluoride.

-

The "Super-Trifluoromethyl" Group: Physicochemical Properties and Their Implications

The excitement surrounding arylsulfur pentafluorides stems from the unique and advantageous physicochemical properties imparted by the SF₅ group. A comparative analysis with the widely used CF₃ group reveals the distinct character of this "super" functional group.

| Property | SF₅ Group | CF₃ Group | Reference |

| Hammett Constant (σI) | +0.55 | +0.39 | [3] |

| Hansch Hydrophobicity (π) | 1.51 | 1.09 | [3] |

| Calculated logP (2-substituted indole) | 3.8 ± 0.2 | 3.5 ± 0.2 | [8] |

| Calculated pKa (2-substituted indole) | 24.44 | 26.76 | [8] |

As the data illustrates, the SF₅ group is a stronger electron-withdrawing group and is significantly more lipophilic than the CF₃ group. This enhanced lipophilicity can improve a molecule's ability to cross cell membranes, a critical factor in drug design for oral bioavailability.[1][9] Furthermore, the robust nature of the S-F bonds confers high metabolic stability, potentially leading to a longer in vivo half-life of drug candidates.[1][10]

Applications in Drug Discovery and Agrochemicals: Case Studies

The accessibility of arylsulfur pentafluorides has catalyzed their exploration in various fields, with particularly promising results in drug discovery and agrochemical development. The SF₅ moiety is often introduced as a bioisostere for other functional groups to modulate the biological activity and pharmacokinetic properties of a lead compound.

Case Study 1: SF₅-Containing Fipronil Analogue

Fipronil is a broad-spectrum insecticide that acts as a potent blocker of GABA-gated chloride channels. In a study comparing the biological activities of fipronil and its arylsulfur pentafluoride analogue, the SF₅-substituted compound demonstrated comparable or even superior insecticidal activity against certain pest species.[11] This suggests that the unique electronic and steric properties of the SF₅ group can be harnessed to develop next-generation pesticides with improved efficacy.

Case Study 2: Mefloquine Analogues for Antimalarial Therapy

Mefloquine is an important antimalarial drug. Researchers have synthesized and evaluated pentafluorosulfanyl analogues of mefloquine.[12] These studies have shown that the introduction of the SF₅ group can lead to compounds with improved activity and selectivity against malaria parasites, highlighting the potential of this functional group in the development of new treatments for infectious diseases.[10]

Conclusion and Future Outlook

The journey of arylsulfur pentafluorides, from their challenging initial synthesis to the development of practical and scalable methods, is a testament to the relentless pursuit of innovation in chemical synthesis. The pioneering work of William A. Sheppard laid the foundation, and the subsequent advancements, particularly the two-step synthesis via the chlorotetrafluoride intermediate, have unlocked the vast potential of the "super-trifluoromethyl" SF₅ group.

For researchers, scientists, and drug development professionals, arylsulfur pentafluorides represent a powerful tool for molecular design. Their unique combination of high electronegativity, lipophilicity, and metabolic stability offers a compelling strategy to enhance the properties of bioactive molecules. As our understanding of the synthesis and reactivity of these fascinating compounds continues to grow, we can anticipate the emergence of a new generation of pharmaceuticals, agrochemicals, and advanced materials built upon the remarkable foundation of the arylsulfur pentafluoride scaffold.

References

-

The Pentafluorosulfanyl Group (SF5) - Rowan Scientific.

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471.

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PubMed, 22509218.

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471.

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. ResearchGate.

-

(2019). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. ResearchGate.

-

(2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

-

Arylsulfur Pentafluorides. Journal of the American Chemical Society.

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(16), 3064–3072.

-

Togni, A., et al. (2019). Silver-induced self-immolative Cl-F exchange fluorination of arylsulfur chlorotetrafluorides: Synthesis of arylsulfur pentafluorides. ResearchGate.

-

Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry.

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. PMC.

-

(2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. PubMed.

-

(2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed.

-

(2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate.

-

(2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. PubMed.

-

(2022). (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC.

-

(2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central.

-

(2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv.

-

(2022). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI.

-

The influence of lipophilicity in drug discovery and design. ResearchGate.

-

Pentafluorosulfanyl (SF5) technology. Melius Organics.

-

(2019). Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC.

-

(2015). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate.

-

Field evaluation of a 0.005% fipronil bait, orally administered to Rhombomys opimus, for control of fleas (Siphonaptera: Pulicidae) and phlebotomine sand flies (Diptera: Psychodoidea) in the Central Asian Republic of Kazakhstan. PLOS Neglected Tropical Diseases.

-

Field evaluation of a 0.005% fipronil bait, orally administered to Rhombomys opimus, for control of fleas (Siphonaptera: Pulicidae) and phlebotomine sand flies (Diptera: Psychodidae) in the Central Asian Republic of Kazakhstan. PubMed.

-

Sheppard, W. A. (1960). ARYLSULFUR TRIFLUORIDES AND PENTAFLUORIDES. Semantic Scholar.

-

Crowley, P. J., et al. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. ResearchGate.

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 6. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Emergence of a "Super" Functional Group

An In-Depth Technical Guide to the Electronic and Steric Effects of the Pentafluorosulfanyl (SF₅) Group

In the landscape of medicinal chemistry, agrochemicals, and materials science, the quest for novel functional groups that can predictably and potently modulate molecular properties is perpetual. Among the fluorinated moieties, the pentafluorosulfanyl (SF₅) group has emerged as a substituent of profound interest.[1][2] Often dubbed a "super-trifluoromethyl group," the SF₅ moiety presents a unique and powerful combination of electronic and steric characteristics that sets it apart from more conventional groups.[3] Comprising a central sulfur atom bonded to five fluorine atoms, its pseudo-octahedral geometry and the extreme electronegativity of fluorine impart exceptional properties to parent molecules.[1][4]

This guide offers a detailed exploration of the core electronic and steric effects of the SF₅ group. We will delve into the quantitative parameters that define its behavior, the causality behind its influence on molecular properties, and the practical methodologies for its incorporation. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this remarkable functional group to overcome challenges in molecular design and optimization.

Part 1: The Dominant Electronic Signature of the SF₅ Group

The electronic character of the pentafluorosulfanyl group is defined by an intense electron-withdrawing effect, a consequence of the five highly electronegative fluorine atoms.[1] This potent effect significantly alters the electronic landscape of the molecule it is attached to, influencing acidity, reactivity, and metabolic stability.

A Powerful Electron-Withdrawing Inductive Effect

The primary mechanism of the SF₅ group's electronic influence is a strong negative inductive effect (-I). This is quantitatively captured by its Hammett constants (σ), which are among the highest for any neutral substituent. The electron-withdrawing power of the SF₅ group is comparable to or even exceeds that of well-known groups like nitro (-NO₂) and cyano (-CN), and is significantly stronger than the trifluoromethyl (-CF₃) group.[5][6][7] This effect is largely transmitted through the sigma bond framework, with a minor contribution from negative hyperconjugation.[5]

This strong electron-withdrawing nature has profound implications:

-

Increased Acidity: It can dramatically lower the pKa of adjacent acidic protons.

-

Modulation of Aromatic Systems: When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution.

-

Enhanced Metabolic Stability: The group's chemical robustness and ability to shield adjacent sites from enzymatic attack contribute to improved metabolic stability, a critical parameter in drug design.[1][7]

The Lipophilicity Paradox

One of the most compelling and counterintuitive properties of the SF₅ group is its ability to increase lipophilicity despite its high polarity.[1][3] This rare coexistence of high electronegativity and high lipophilicity is a key advantage in drug design.[5] The Hansch hydrophobicity parameter (π) for the SF₅ group is significantly higher than that of the trifluoromethyl (-CF₃) group, suggesting it can enhance a molecule's ability to permeate cell membranes and improve bioavailability.[1][7]

Quantitative Comparison of Electronic Parameters

To contextualize the electronic influence of the SF₅ group, the following table compares its key parameters with other common functional groups.

| Functional Group | Hammett Constant (σp) | Hammett Constant (σm) | Hansch Parameter (π) | Electronegativity |

| -SF₅ | 0.68 [5][7] | 0.61 [5][7] | 1.51 [5] (or 1.23[7]) | 3.65 [3][4] |

| -CF₃ | 0.54[5] (or 0.53[7]) | 0.43[5][7] | 1.09[5] (or 0.88[7]) | 3.36[3][4] |

| -NO₂ | 0.78 | 0.71 | -0.28 | - |

| -CN | 0.66[5] | 0.56[5] | -0.32[5] | - |

Data compiled from multiple sources, slight variations may exist based on measurement conditions.

Part 2: The Defining Steric Profile of the SF₅ Group

The pentafluorosulfanyl group imposes a significant and unique steric footprint. Its tetragonal bipyramidal (or pseudo-octahedral) geometry is distinct from the conical shape of -CF₃ or the tetrahedral arrangement of a tert-butyl group.[3][4]

Size, Shape, and Conformational Restriction

The steric bulk of the SF₅ group is considerable, being larger than a trifluoromethyl group and approaching that of a tert-butyl group.[3][6] This substantial size can be strategically employed to:

-

Control Molecular Conformation: The steric demand of the SF₅ group can encumber rotational freedom around adjacent bonds, locking the molecule into a specific, and potentially more bioactive, conformation.[6][7]

-

Provide a Metabolic Shield: Its bulk can physically block access of metabolic enzymes to nearby vulnerable sites on the molecule, further enhancing its stability and half-life.[3]

-

Influence Stereochemistry: The group's profound dipole, coupled with its steric demand, has been shown to direct the stereochemical outcome of certain reactions.[6][7]

The diagram below visually represents the comparative steric and electronic properties of the SF₅ group alongside other common bioisosteres on an aromatic ring.

Caption: Comparative steric bulk and electronic effects of common substituents.

A Versatile Bioisostere

The unique combination of electronic and steric properties makes the SF₅ group an attractive bioisostere for several common functionalities in drug design.[1] It is most frequently considered as a replacement for:

-

Trifluoromethyl (-CF₃) Group: The SF₅ group offers greater steric bulk, higher electronegativity, and increased lipophilicity.[3]

-

tert-Butyl Group: While offering comparable steric hindrance, the SF₅ group completely reverses the electronic effect from electron-donating to strongly electron-withdrawing.[1]

-

Nitro (-NO₂) Group: The SF₅ group provides similar electron-withdrawing strength but is significantly more lipophilic and, crucially, is metabolically stable, avoiding the potential toxicity associated with the reduction of nitro groups in vivo.[8]

Part 3: Synthesis and Experimental Protocols

Historically, the application of the SF₅ group was hampered by the lack of reliable and scalable synthetic methods for its introduction.[3][8] However, recent advancements, particularly in radical chemistry, have made SF₅-containing building blocks more accessible.[4] A common and effective strategy involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated systems like alkenes and alkynes.[3][4]

Workflow: Synthesis of 2-SF₅-Indoles

The following protocol, adapted from methodologies described in the literature, outlines a robust workflow for synthesizing 2-SF₅-indoles, a valuable heterocyclic scaffold in medicinal chemistry.[6][9] This multi-step sequence demonstrates the practical application of modern SF₅ chemistry.

Caption: Synthetic workflow for the preparation of 2-SF₅-indoles.

Step-by-Step Methodology

Step 1: Radical Addition of SF₅Cl (Chloropentafluorosulfanylation) [9]

-

Setup: To a solution of the starting material, N-tosyl-2-ethynylaniline (1.0 eq), in ethyl acetate (0.4 M) under an inert atmosphere (e.g., Argon), cool the mixture to -40 °C.

-

Initiation: Add a catalytic amount of triethylborane (Et₃B, e.g., 1.0 M solution in hexanes) and introduce a controlled stream of oxygen (or air from a syringe).

-

Addition: Slowly add a solution of pentafluorosulfanyl chloride (SF₅Cl) (approx. 1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir for several hours, gradually warming to -20 °C. Monitor for completion by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction and extract the product. The resulting chloro-vinyl-SF₅ adduct is often pure enough to proceed without further purification.[9]

Step 2: Dehydrochlorination to form SF₅-Alkyne [9]

-

Setup: Dissolve the crude adduct from Step 1 in a suitable anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Base Addition: Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazane (LiHMDS) (1.1 eq).

-

Reaction: Stir the mixture at -78 °C for 1 hour.

-

Workup: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) and perform an aqueous workup to isolate the SF₅-alkyne intermediate, which is typically used directly in the next step.[9]

Step 3: Cyclization to the 2-SF₅-Indole [9]

-

Setup: Dissolve the SF₅-alkyne intermediate in acetonitrile.

-

Reaction: Add potassium phosphate (K₃PO₄) as the base and heat the mixture to 40 °C.

-

Monitoring: Stir for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Isolation: After cooling, perform a standard aqueous workup and purify the final 2-SF₅-indole product by column chromatography.

Spectroscopic Characterization

The definitive characterization of SF₅-containing compounds relies heavily on ¹⁹F NMR spectroscopy. The SF₅ group gives a highly characteristic and unmistakable signal pattern: a doublet for the four equatorial fluorine atoms (Fₑ) and a quintet for the single axial fluorine atom (Fₐ), with a typical J-coupling of ~150 Hz.[10]

Conclusion: A Powerful Tool for Modern Molecular Design

The pentafluorosulfanyl group is far more than a mere chemical curiosity; it is a validated and powerful tool in the arsenal of the modern medicinal and materials chemist.[11] Its unique convergence of extreme electron-withdrawing character, substantial steric bulk, and high lipophilicity allows for the fine-tuning of molecular properties in ways that are often unattainable with other substituents. While synthetic challenges have historically limited its use, newer, more robust protocols are paving the way for its broader application.[1] For researchers aiming to enhance metabolic stability, improve membrane permeability, lock in bioactive conformations, or explore novel chemical space, the strategic incorporation of the SF₅ group offers a compelling and often advantageous path forward.[1][3]

References

-

The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. [Link]

-

Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing). [Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. [Link]

-

Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing - The Royal Society of Chemistry. [Link]

-

Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. [Link]

-

Polynitroaliphatic explosives containing the pentafluorosulfanyl (SF5) group: The selection and study of a model compound - Taylor & Francis Online. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. [Link]

-

Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. [Link]

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. [Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. [Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. [Link]

-

Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials - ResearchGate. [Link]

-

Synthesis and spectroscopic properties of ethynylsulfur pentafluoride (SF5C.tplbond.CH) | Inorganic Chemistry - ACS Publications. [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group. These properties can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. 2-Fluorophenylsulfur Pentafluoride, with its ortho-fluoro substitution, presents a unique electronic and steric environment, making a thorough spectroscopic characterization essential for its application in synthetic and medicinal chemistry. This guide will delve into the expected and observed spectroscopic features of this molecule, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 1-Fluoro-2-(pentafluoro-λ⁶-sulfanyl)benzene, presents a fascinating case for spectroscopic analysis. The molecule consists of a benzene ring substituted with a fluorine atom and a pentafluorosulfanyl group at adjacent positions. This ortho-relationship introduces steric and electronic interactions that are reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Fluorinated Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of multiple fluorine environments in this compound gives rise to complex but informative spectra.

¹⁹F NMR Spectroscopy: Probing the Fluorine Nuclei

The ¹⁹F NMR spectrum is particularly insightful. The SF₅ group itself displays a characteristic AB₄ spin system, where one fluorine is in the apical position (Fₐ) and four are in the equatorial plane (Fₑ). The ortho-fluorine on the aromatic ring adds another distinct signal.

Expected Chemical Shifts and Couplings:

-

SF₅ Group: The four equatorial fluorines (Fₑ) are chemically equivalent and will appear as a doublet, coupled to the single apical fluorine (Fₐ). The apical fluorine will, in turn, appear as a quintet due to coupling with the four equatorial fluorines. The chemical shifts for the SF₅ group are typically found downfield.

-

Aromatic Fluorine: The single fluorine atom attached to the aromatic ring will appear as a complex multiplet due to coupling with the neighboring protons and potentially long-range coupling with the SF₅ fluorines. Its chemical shift will be in the typical range for aryl fluorides.

Experimental Protocol for ¹⁹F NMR:

A standard ¹⁹F NMR experiment would be conducted on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent such as CDCl₃ or acetone-d₆.

-

Instrument Setup: The spectrometer is tuned to the ¹⁹F frequency. A standard pulse program for a one-dimensional ¹⁹F spectrum is used.

-

Referencing: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).

-

Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy: Elucidating the Aromatic Proton Environment

The ¹H NMR spectrum provides information about the four protons on the aromatic ring. Due to the electron-withdrawing nature of both the fluorine and the SF₅ group, these protons are expected to be deshielded and appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The ortho, meta, and para relationships will lead to a complex splitting pattern of overlapping multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show six signals for the aromatic carbons. A key feature is the presence of C-F coupling. The carbon directly attached to the fluorine atom (C-F) and the carbon bonded to the SF₅ group (C-S) will exhibit large one-bond coupling constants (¹J CF). The other aromatic carbons will show smaller, multi-bond couplings to the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing substituents.

Data Summary Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹⁹F | |||

| SF₅ (apical) | Downfield | quintet | J(Fₐ-Fₑ) ≈ 140-160 |

| SF₅ (equatorial) | Downfield | doublet | J(Fₑ-Fₐ) ≈ 140-160 |

| Ar-F | Aryl region | multiplet | |

| ¹H | 7.0 - 8.0 | multiplet | |

| ¹³C | |||

| C -F | ~160 | doublet | ¹J(C-F) ≈ 240-260 |

| C -S | ~150 | multiplet | |

| Other Ar-C | 115 - 140 | multiplet |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the S-F and C-F bonds, as well as the aromatic ring.

Characteristic Vibrational Frequencies:

-

S-F Stretching: The SF₅ group will exhibit strong and characteristic absorption bands in the region of 800-950 cm⁻¹. These are typically very intense peaks and are diagnostic for the presence of the pentafluorosulfanyl group.

-

C-F Stretching: The C-F bond of the aromatic fluorine will show a strong absorption in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: The aromatic ring will display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be recorded on a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is the ratio of the sample to the background spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 222, corresponding to the molecular weight of C₆H₄F₆S.

-

Isotopic Pattern: The presence of sulfur will result in a characteristic isotopic pattern for the molecular ion, with a smaller M+2 peak due to the ³⁴S isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of fluorine atoms, the SF₅ group, or cleavage of the aromatic ring. Key expected fragments would include [M-F]⁺, [M-SF₅]⁺, and [C₆H₄F]⁺.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Molecular Structure and Spectroscopic Relationships

To better understand the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Key structural features of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The characteristic signals in the ¹⁹F NMR spectrum, the detailed coupling patterns in the ¹H and ¹³C NMR spectra, the strong S-F and C-F vibrational bands in the IR spectrum, and the molecular ion peak in the mass spectrum all contribute to a complete and self-validating dataset. This guide serves as a critical reference for researchers, enabling them to confidently identify and utilize this important fluorinated building block in their synthetic and drug discovery endeavors.

References

Due to the proprietary nature of specific, detailed experimental data for this compound, this guide has been constructed based on established principles of spectroscopic interpretation for analogous structures and general information available from chemical suppliers. Direct citation to a peer-reviewed publication containing the complete, raw spectroscopic data for this compound is not available at the time of writing. The following references provide foundational knowledge on the synthesis and characterization of arylsulfur pentafluorides:

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Introduction: The Emergence of the Pentafluorosulfanyl Group in Modern Chemistry

An In-Depth Technical Guide to the Thermal and Chemical Stability of 2-Fluorophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals